2-(2-Chloro-1-benzothiophen-3-yl)acetic acid

CAS No.: 174454-42-3

Cat. No.: VC7874889

Molecular Formula: C10H7ClO2S

Molecular Weight: 226.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 174454-42-3 |

|---|---|

| Molecular Formula | C10H7ClO2S |

| Molecular Weight | 226.68 g/mol |

| IUPAC Name | 2-(2-chloro-1-benzothiophen-3-yl)acetic acid |

| Standard InChI | InChI=1S/C10H7ClO2S/c11-10-7(5-9(12)13)6-3-1-2-4-8(6)14-10/h1-4H,5H2,(H,12,13) |

| Standard InChI Key | PPFOPIJLZRGOGA-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=C(S2)Cl)CC(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(S2)Cl)CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

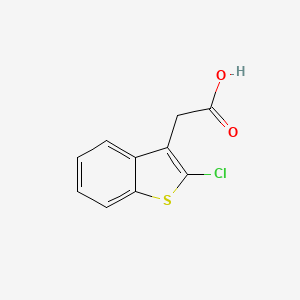

2-(2-Chloro-1-benzothiophen-3-yl)acetic acid consists of a benzothiophene core—a bicyclic system comprising a benzene ring fused to a thiophene ring. The chlorine substituent occupies the 2-position of the benzothiophene moiety, while the acetic acid group is attached at the 3-position. This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

The IUPAC name, 2-(2-chloro-1-benzothiophen-3-yl)acetic acid, reflects this substitution pattern. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 225.67 g/mol | PubChem |

| SMILES | C1=CC=C2C(=C1)C(=C(S2)Cl)CC(=O)O | PubChem |

| InChIKey | PPFOPIJLZRGOGA-UHFFFAOYSA-M | PubChem |

Synthesis and Manufacturing

Industrial-Scale Synthesis

A patented method for synthesizing substituted 2-benzo[b]thiophenecarboxylic acids involves the reaction of halobenzoyl compounds with mercaptoacetic acid under alkaline conditions . For 2-(2-chloro-1-benzothiophen-3-yl)acetic acid, the process typically proceeds as follows:

Reagents:

-

2'-Chloroacetophenone

-

Mercaptoacetic acid

-

Aqueous potassium hydroxide (10–15% w/w)

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide)

Conditions:

-

Temperature: 114–140°C

-

Pressure: 10–30 psi

-

Duration: 1–5 hours

Procedure:

-

Cyclization: The halobenzoyl compound reacts with mercaptoacetic acid in a sealed reactor, facilitated by the phase transfer catalyst.

-

Salt Formation: The intermediate potassium salt precipitates upon cooling and is isolated via filtration.

-

Acidification: Treatment with hydrochloric acid yields the free carboxylic acid.

Mechanistic Insights

The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where the thiol group of mercaptoacetic acid attacks the electrophilic carbon adjacent to the chlorine substituent. Subsequent cyclization forms the benzothiophene ring, followed by deprotonation to stabilize the carboxylate intermediate .

Industrial and Pharmaceutical Applications

Drug Intermediate

This compound serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its rigid benzothiophene core provides a scaffold for optimizing pharmacokinetic properties .

Material Science

The conjugated π-system and sulfur atom make it a candidate for organic semiconductors, though research in this area remains exploratory .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume